molecular formula C9H16N2O5 B12057344 Boc-Asn-OH-(-amine-15N) CAS No. 287484-41-7

Boc-Asn-OH-(-amine-15N)

Cat. No.: B12057344
CAS No.: 287484-41-7
M. Wt: 233.23 g/mol
InChI Key: FYYSQDHBALBGHX-NPNNMFHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Asn-OH-(-amine-15N), also known as N-α-t.-Boc-L-asparagine, is a derivative of asparagine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Asn-OH-(-amine-15N) can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . Another method involves the use of solid-phase peptide synthesis (SPPS), where the Boc group is used to protect the amino group during the synthesis .

Industrial Production Methods

Industrial production of Boc-Asn-OH-(-amine-15N) typically involves large-scale SPPS. This method is preferred due to its efficiency and ability to produce high yields of the desired product .

Scientific Research Applications

Boc-Asn-OH-(-amine-15N) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The primary mechanism of action for Boc-Asn-OH-(-amine-15N) involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthesis, preventing unwanted reactions. Upon deprotection with TFA, the free amine is released, allowing it to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asn-OH-(-amine-15N) is unique due to its use of the Boc group, which provides stability and ease of deprotection. This makes it particularly useful in solid-phase peptide synthesis .

Properties

CAS No.

287484-41-7

Molecular Formula

C9H16N2O5

Molecular Weight

233.23 g/mol

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-4-oxobutanoic acid

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1/i11+1

InChI Key

FYYSQDHBALBGHX-NPNNMFHTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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